molecular formula C15H18O4 B11763603 Ethyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Ethyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate

Cat. No.: B11763603
M. Wt: 262.30 g/mol
InChI Key: BXYVJTICPHEBRN-UHFFFAOYSA-N
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Description

Ethyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate is an organic compound with the molecular formula C14H16O4 It is a derivative of naphthalene, featuring a hydroxy group, a methyl group, and an ethyl ester functional group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate typically involves the following steps:

    Starting Material: The synthesis begins with a suitable naphthalene derivative.

    Functional Group Introduction: The hydroxy and methyl groups are introduced through specific reactions, such as Friedel-Crafts alkylation and subsequent hydroxylation.

    Esterification: The final step involves esterification to introduce the ethyl ester group. This can be achieved using reagents like ethyl chloroformate in the presence of a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve similar steps but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance yield and purity. Catalysts and solvents are chosen to maximize efficiency and minimize waste.

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate can undergo various chemical reactions, including:

    Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like PCC (Pyridinium chlorochromate).

    Reduction: The carbonyl group can be reduced to an alcohol using reducing agents such as sodium borohydride (NaBH4).

    Substitution: The ester group can participate in nucleophilic substitution reactions, forming different derivatives.

Common Reagents and Conditions

    Oxidation: PCC in dichloromethane (DCM) at room temperature.

    Reduction: NaBH4 in methanol at 0°C.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products

    Oxidation: Formation of a ketone derivative.

    Reduction: Formation of an alcohol derivative.

    Substitution: Formation of amide or ether derivatives.

Scientific Research Applications

Ethyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Potential use in the study of enzyme interactions and metabolic pathways.

    Medicine: Investigated for its potential pharmacological properties, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate involves its interaction with specific molecular targets. The hydroxy and ester groups allow it to form hydrogen bonds and interact with enzymes or receptors. These interactions can modulate biological pathways, leading to various effects such as inhibition of enzyme activity or alteration of cellular processes.

Comparison with Similar Compounds

Similar Compounds

    Ethyl 2-(6-hydroxy-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: Lacks the methyl group, which may affect its reactivity and biological activity.

    Methyl 2-(6-hydroxy-2-methyl-1-oxo-1,2,3,4-tetrahydronaphthalen-2-yl)acetate: Contains a methyl ester instead of an ethyl ester, potentially altering its solubility and reactivity.

Uniqueness

This compound is unique due to the specific arrangement of its functional groups, which confer distinct chemical and biological properties. The presence of both hydroxy and ester groups allows for versatile reactivity, making it a valuable intermediate in organic synthesis and a potential candidate for drug development.

Properties

Molecular Formula

C15H18O4

Molecular Weight

262.30 g/mol

IUPAC Name

ethyl 2-(6-hydroxy-2-methyl-1-oxo-3,4-dihydronaphthalen-2-yl)acetate

InChI

InChI=1S/C15H18O4/c1-3-19-13(17)9-15(2)7-6-10-8-11(16)4-5-12(10)14(15)18/h4-5,8,16H,3,6-7,9H2,1-2H3

InChI Key

BXYVJTICPHEBRN-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)CC1(CCC2=C(C1=O)C=CC(=C2)O)C

Origin of Product

United States

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